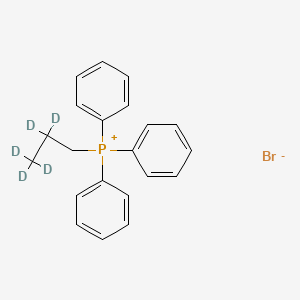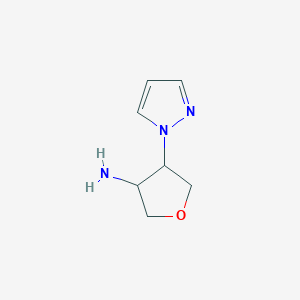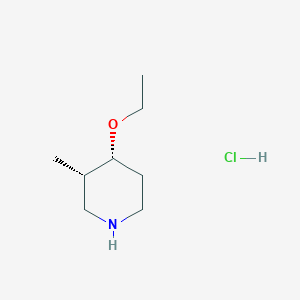
1-Bromo-4-ethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-ethylhexane is an organic compound classified as an alkyl halide. It consists of a hexane chain with a bromine atom attached to the first carbon and an ethyl group attached to the fourth carbon. This compound is a primary alkyl halide, which means the carbon bonded to the bromine atom is only attached to one other alkyl group. Alkyl halides like this compound are known for their reactivity and are widely used in organic synthesis and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethylhexane can be synthesized through the bromination of 4-ethylhexane. The reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and improved yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-ethylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): In these reactions, the bromine atom is replaced by a nucleophile. The SN2 mechanism involves a single step where the nucleophile attacks the carbon bonded to the bromine, while the SN1 mechanism involves a two-step process with the formation of a carbocation intermediate.
Elimination Reactions (E1 and E2): These reactions result in the formation of alkenes by the removal of a hydrogen atom and the bromine atom. The E2 mechanism involves a single step, while the E1 mechanism involves the formation of a carbocation intermediate.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH⁻), cyanide ions (CN⁻), and alkoxide ions (RO⁻). The reaction conditions typically involve polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are commonly used. The reaction conditions often involve elevated temperatures to facilitate the elimination process.
Major Products Formed:
Nucleophilic Substitution: The major products are the corresponding substituted alkanes, such as 4-ethylhexanol or 4-ethylhexanenitrile.
Elimination Reactions: The major products are alkenes, such as 4-ethyl-1-hexene
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-ethylhexane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Medicinal Chemistry:
Material Science: It is used in the preparation of polymers and other materials with specific properties. The presence of the bromine atom can impart flame-retardant properties to the materials.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors
Wirkmechanismus
The mechanism of action of 1-Bromo-4-ethylhexane primarily involves its reactivity as an alkyl halide. The bromine atom, being more electronegative than carbon, creates a polarized carbon-bromine bond, making the carbon atom electrophilic. This electrophilic carbon is susceptible to attack by nucleophiles, leading to nucleophilic substitution reactions. Additionally, the presence of the bromine atom can facilitate elimination reactions, resulting in the formation of alkenes .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-ethylhexane: Similar in structure but with the bromine atom attached to the second carbon.
1-Bromo-3-ethylhexane: Similar in structure but with the bromine atom attached to the third carbon.
1-Bromo-4-methylhexane: Similar in structure but with a methyl group instead of an ethyl group attached to the fourth carbon.
Uniqueness: 1-Bromo-4-ethylhexane is unique due to the specific positioning of the bromine atom and the ethyl group, which can influence its reactivity and the types of reactions it undergoes. The presence of the ethyl group at the fourth carbon can also affect the steric and electronic properties of the molecule, making it distinct from its isomers .
Eigenschaften
Molekularformel |
C8H17Br |
|---|---|
Molekulargewicht |
193.12 g/mol |
IUPAC-Name |
1-bromo-4-ethylhexane |
InChI |
InChI=1S/C8H17Br/c1-3-8(4-2)6-5-7-9/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
NWIJWFWYUFMQFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',18'-dione](/img/structure/B12312322.png)
![4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-1H-indole](/img/structure/B12312330.png)


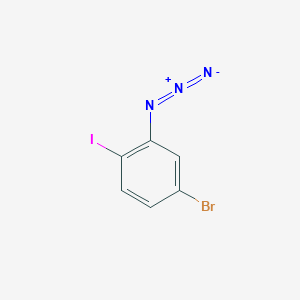
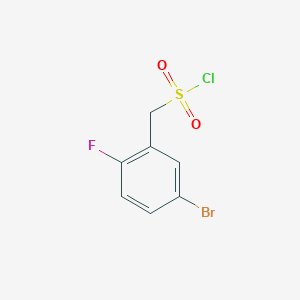
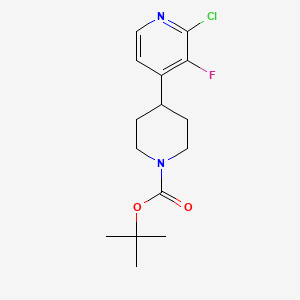
![3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12312365.png)
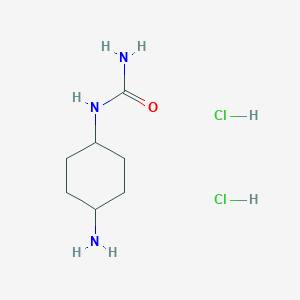
![(3a,5a,7a,8,13a-Pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-11b-yl)methanol](/img/structure/B12312383.png)
